molecular formula C11H10BrClO3 B3097802 ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate CAS No. 131994-22-4

ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate

Cat. No.: B3097802
CAS No.: 131994-22-4
M. Wt: 305.55 g/mol
InChI Key: KRHXEXDWAMHYNF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate is a β-keto ester characterized by a phenyl ring substituted with bromine and chlorine atoms at the 4- and 2-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and agrochemicals. Its structure combines electron-withdrawing halogen substituents, which influence reactivity and stability.

Properties

IUPAC Name

ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHXEXDWAMHYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate typically involves the esterification of 3-(4-bromo-2-chlorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromo and chloro substituents on the phenyl ring can be replaced by other nucleophiles.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products

    Nucleophilic Substitution: Substituted phenyl esters.

    Reduction: Ethyl 3-(4-bromo-2-chlorophenyl)-3-hydroxypropionate.

    Hydrolysis: 3-(4-bromo-2-chlorophenyl)-3-oxopropanoic acid and ethanol.

Scientific Research Applications

Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate involves its interaction with various molecular targets. The halogen substituents on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate with structurally related β-keto esters, highlighting variations in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Applications References
This compound C₁₁H₁₀BrClO₃ 305.55* 4-Br, 2-Cl Not reported Pharmaceutical intermediate; potential use in halogenated heterocycle synthesis
Ethyl 3-(3,5-difluorophenyl)-3-oxopropionate C₁₁H₁₀F₂O₃ 228.19 3,5-F₂ Not reported Fluorinated building block for agrochemicals
Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropionate C₁₀H₈Cl₂FNO₃ 280.08 Pyridine ring: 2,6-Cl₂, 5-F 69 Intermediate in pyridine-based drug synthesis (e.g., antiviral agents)
Ethyl 3-(4-fluorophenyl)-3-oxopropionate C₁₁H₁₁FO₃ 210.20 4-F Not reported HPLC analysis demonstrates high hydrophobicity (logP = 1.67)
Ethyl 3-(m-nitrophenyl)-3-oxopropionate C₁₁H₁₁NO₅ 237.21 3-NO₂ 75–77 Precursor for nitroaromatic compounds; used in explosives and dyes
Ethyl 3-(4-methoxyphenyl)-3-oxopropionate C₁₂H₁₄O₄ 234.24 4-OCH₃ Not reported Pechmann condensation to synthesize coumarins (e.g., 7-hydroxy-4-aryl derivatives)
Ethyl 3-[(5-chloro-2-nitrophenyl)phenylamino]-3-oxopropionate C₁₇H₁₅ClN₂O₅ 363.00 5-Cl, 2-NO₂, anilino group Not reported Impurity in Aciclovir (antiviral drug); highlights metabolic stability challenges

*Calculated based on molecular formula.

Key Research Findings and Trends

Impact of Halogen Substituents

  • Bromine/Chlorine vs.
  • Stability : Brominated and chlorinated derivatives are prone to nucleophilic aromatic substitution, whereas fluorinated analogs exhibit greater metabolic stability due to strong C-F bonds .

Analytical Behavior

  • Chromatography : Bromine and chlorine substituents increase retention times in reverse-phase HPLC due to enhanced hydrophobicity. For example, ethyl 3-(m-nitrophenyl)-3-oxopropionate has a logP of 1.67, while fluorinated analogs exhibit lower logP values .
  • Degradation Products: Under environmental conditions, bromo-chloro derivatives degrade into 4-bromo-2-chlorophenol and phosphorylated metabolites, as observed in TLC studies .

Biological Activity

Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate, a compound with the CAS number 131994-22-4, has garnered attention in recent research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a bromo and chloro substituent on the phenyl ring. The presence of these halogen atoms may influence its reactivity and biological interactions.

1. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . Research indicates that compounds with similar structures often demonstrate effectiveness against various bacterial strains. However, specific data on the efficacy of this compound against particular pathogens remains limited.

2. Anti-inflammatory Effects

The compound has also been associated with potential anti-inflammatory properties . In vitro studies have shown that β-ketoacid esters can inhibit inflammatory pathways, although direct evidence for this specific compound is still needed to establish a clear mechanism of action.

3. Enzyme Inhibition

There are indications that this compound may act as an enzyme inhibitor , particularly in pathways relevant to drug metabolism and disease progression. This suggests potential applications in drug discovery and therapeutic development.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated potential against various bacterial strains but requires further validation.
Anti-inflammatory MechanismsSuggested inhibition of inflammatory pathways; specific data on this compound is lacking.
General UtilityIdentified as a useful research chemical with applications in pharmacological studies.

While detailed mechanisms of action for this compound are not fully elucidated, it is hypothesized that its structural features allow interaction with biological targets, potentially influencing enzyme activity or receptor binding.

Safety and Handling

As with many organic compounds, safety considerations are paramount when handling this compound. Standard laboratory protocols should be followed to mitigate risks associated with exposure.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Claisen condensation between ethyl chloroacetate and 4-bromo-2-chlorobenzoyl chloride under basic conditions (e.g., NaH or EtONa). Optimization involves:

  • Temperature control : Maintaining 0–5°C to minimize side reactions like ketone dimerization.
  • Catalyst selection : Alkali metal bases enhance enolate formation.
  • Purification : Recrystallization from ethanol/water (7:3 v/v) yields >85% purity. Similar protocols for analogous esters are detailed in and , where inert atmospheres (N₂) and slow reagent addition improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : ¹H NMR identifies the ethyl group (δ 1.3 ppm, triplet; δ 4.3 ppm, quartet) and aromatic protons (δ 7.4–7.6 ppm). ¹³C NMR confirms the ketone (δ ~167 ppm) and brominated aryl carbons (δ ~134 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups.
  • IR : Strong absorption bands at ~1705 cm⁻¹ (ketone) and ~1725 cm⁻¹ (ester C=O).
  • MS : ESI-MS provides molecular ion validation ([M+H]⁺ at m/z 305). and highlight 2D NMR (HSQC, COSY) to resolve overlapping signals in halogenated aryl rings .

Q. How can researchers assess the purity of this compound, and what are common impurities?

  • Methodological Answer :

  • HPLC : Use a C18 column (MeCN/H₂O, 70:30) to detect unreacted benzoyl chloride (retention time ~3.2 min) or dimeric byproducts.
  • TLC : Hexane/EtOAc (4:1) with UV visualization (Rf ~0.5).
  • Common impurities include hydrolyzed acid derivatives (addressed by anhydrous conditions) and halogenated side products, as noted in .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Strategies include:

  • Hybrid QM/MM simulations : Incorporate solvation models (e.g., PCM) to refine energy barriers.
  • Benchmarking : Compare computed vibrational spectra (DFT/B3LYP/6-31G*) with experimental IR data. ’s analysis of substituent electronic effects suggests adjusting basis sets for bromine/chlorine atoms .
  • Crystallographic validation : X-ray structures (e.g., and ) provide ground-truth geometry for calibration .

Q. What strategies optimize cross-coupling reactions at the 4-bromo position while avoiding steric hindrance from the 2-chloro substituent?

  • Methodological Answer :

  • Catalyst selection : Bulky ligands (XPhos, SPhos) improve Suzuki-Miyaura coupling yields with aryl boronic acids.
  • Solvent systems : Use toluene/DMF (9:1) at 80°C for 12 hours.
  • Monitoring : GC-MS tracks debromination byproducts. ’s bromophenyl derivatives demonstrate that electron-withdrawing groups (e.g., Cl) require higher catalyst loadings (5 mol% Pd) .

Q. How can keto-enol tautomerism in this compound be experimentally distinguished from structural isomers?

  • Methodological Answer :

  • Variable-temperature NMR : Monitor enol proton signals (δ ~12–14 ppm) in DMSO-d₆ at 25–80°C.
  • X-ray crystallography : Definitive assignment of the keto form in the solid state, as shown in for analogous esters .
  • DFT calculations : Compare tautomer stabilization energies (ΔG < 2 kcal/mol favors keto).

Data Contradiction Analysis

Q. How should researchers address inconsistent melting points across synthesis batches?

  • Methodological Answer :

  • Recrystallization : Repurify using gradient cooling (ethanol, 60°C → 4°C).
  • DSC analysis : Detect polymorphic forms (e.g., metastable crystals melting 5–10°C lower).
  • Trace analysis : GC-MS identifies halogenated solvents (e.g., CH₂Cl₂) that depress melting points. recommends orthogonal purity checks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate

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